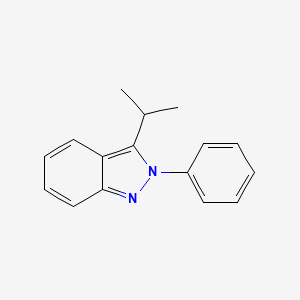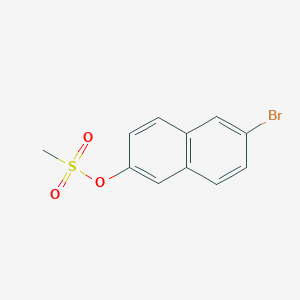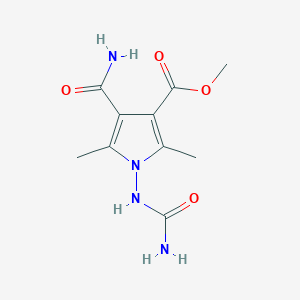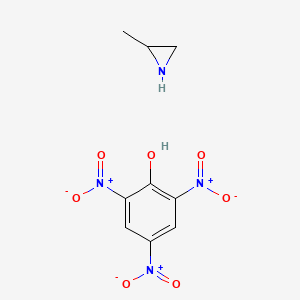![molecular formula C18H16Cl2N2O2 B14006874 N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline CAS No. 2735-16-2](/img/structure/B14006874.png)
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline: is a complex organic compound characterized by its unique structure, which includes both chloroethyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline typically involves multi-step organic reactions. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the alkylation of the aniline derivative with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl) derivative. The final step involves the Sonogashira coupling reaction between the bis(2-chloroethyl)aniline and 4-iodonitrobenzene to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The chloroethyl groups can be substituted with nucleophiles such as thiols or amines.
Substitution: The ethynyl group can participate in cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted aniline derivatives.
Substitution: Formation of cycloaddition products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that further contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the ethynyl and nitrophenyl groups, making it less reactive.
4-[2-(4-nitrophenyl)ethynyl]aniline: Lacks the chloroethyl groups, reducing its ability to form covalent bonds with biomolecules.
N,N-bis(2-chloroethyl)-4-nitroaniline: Lacks the ethynyl group, limiting its potential for cycloaddition reactions.
Uniqueness
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline is unique due to the combination of its functional groups, which confer a wide range of reactivity and potential applications. The presence of both chloroethyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
2735-16-2 |
|---|---|
Fórmula molecular |
C18H16Cl2N2O2 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-11-13-21(14-12-20)17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)22(23)24/h3-10H,11-14H2 |
Clave InChI |
HHEAICAUMGITOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)









![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)


